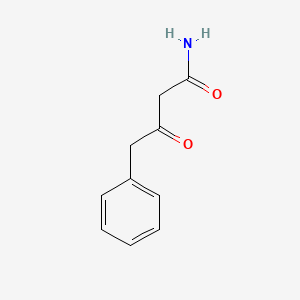

3-Oxo-4-phenylbutanamide

Description

BenchChem offers high-quality 3-Oxo-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-oxo-4-phenylbutanamide |

InChI |

InChI=1S/C10H11NO2/c11-10(13)7-9(12)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

InChI Key |

UDSDVAYDAHFQRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-oxo-4-phenylbutanamide

This guide provides a comprehensive experimental protocol for the synthesis of 3-oxo-4-phenylbutanamide, a valuable chemical intermediate. The synthesis is presented as a two-step process, commencing with the formation of an ester precursor, ethyl 3-oxo-4-phenylbutanoate, followed by its amidation to yield the final product. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the intermediate product involved in this synthetic protocol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| Phenylacetyl Chloride | C₈H₇ClO | 154.59 | 1.17 | -60 | 193 |

| Meldrum's Acid | C₆H₈O₄ | 144.13 | 1.44 | 94-95 | Decomposes |

| Pyridine | C₅H₅N | 79.10 | 0.982 | -42 | 115 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | -96.7 | 39.6 |

| Ethanol | C₂H₆O | 46.07 | 0.789 | -114 | 78.37 |

| Ethyl 3-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | 1.087 | N/A | 277-279 |

| Ammonia (in Ethanol) | NH₃ | 17.03 | N/A | N/A | N/A |

| 3-oxo-4-phenylbutanamide | C₁₀H₁₁NO₂ | 177.20 | N/A | N/A | N/A |

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the intermediate ester and its subsequent conversion to the target amide.

Part 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate

This procedure is adapted from a known method for synthesizing β-keto esters.

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

-

Anhydrous Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Phenylacetyl chloride

-

2N Hydrochloric Acid (HCl)

-

Anhydrous Ethanol

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

Procedure:

-

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and anhydrous pyridine (2.4 eq) in dichloromethane, phenylacetyl chloride (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour.

-

The reaction is quenched by the addition of 2N aqueous HCl.

-

The organic phase is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are collected, and the solvent is evaporated to yield a light yellow solid.

-

The solid is washed with a small amount of ethanol to afford a white crystalline product.

-

This intermediate is then refluxed with anhydrous ethanol for 2.5 hours.

-

After cooling, the ethanol is removed under reduced pressure to yield a light yellow oil.

-

The crude product can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to give pure ethyl 3-oxo-4-phenylbutanoate.

Part 2: Synthesis of 3-oxo-4-phenylbutanamide

This part of the protocol describes the amidation of the previously synthesized β-keto ester.

Materials:

-

Ethyl 3-oxo-4-phenylbutanoate

-

Saturated solution of ammonia in ethanol

-

Methanol

Procedure:

-

Ethyl 3-oxo-4-phenylbutanoate (1.0 eq) is dissolved in methanol.

-

A saturated solution of ammonia in ethanol is added to the reaction mixture.

-

The mixture is stirred in a sealed pressure vessel and heated to 100 °C for approximately 3 hours.

-

The reaction is monitored for the consumption of the starting ester.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 3-oxo-4-phenylbutanamide.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of 3-oxo-4-phenylbutanamide.

Caption: Synthetic pathway for 3-oxo-4-phenylbutanamide.

Spectroscopic Characterization of 3-oxo-4-phenylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-oxo-4-phenylbutanamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document outlines a proposed synthetic route and provides predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented.

Synthesis and Spectroscopic Analysis Workflow

The synthesis and subsequent spectroscopic analysis of 3-oxo-4-phenylbutanamide can be streamlined into a logical workflow. This process begins with the chemical synthesis of the target compound, followed by purification and characterization using various spectroscopic techniques to confirm its identity and purity.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Proposed Synthesis of 3-oxo-4-phenylbutanamide

A plausible synthetic route to 3-oxo-4-phenylbutanamide involves the ammonolysis of a suitable ester precursor, such as ethyl 3-oxo-4-phenylbutanoate. This ester can be synthesized via a Claisen condensation reaction between ethyl phenylacetate and acetone.

Reaction Scheme:

-

Claisen Condensation: Ethyl phenylacetate reacts with acetone in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 3-oxo-4-phenylbutanoate.

-

Ammonolysis: The resulting ester, ethyl 3-oxo-4-phenylbutanoate, is then treated with ammonia to yield 3-oxo-4-phenylbutanamide.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-oxo-4-phenylbutanamide. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | Amide protons (-CONH₂) |

| ~ 3.80 | Singlet | 2H | Methylene protons adjacent to phenyl group (-CH₂-Ph) |

| ~ 3.50 | Singlet | 2H | Methylene protons adjacent to carbonyl group (-CH₂-CO-) |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | Ketone carbonyl carbon (C=O) |

| ~ 170 | Amide carbonyl carbon (C=O) |

| ~ 134 | Quaternary aromatic carbon (C-ipso) |

| ~ 129 | Aromatic carbons (CH) |

| ~ 128 | Aromatic carbons (CH) |

| ~ 127 | Aromatic carbons (CH) |

| ~ 50 | Methylene carbon adjacent to phenyl group (-CH₂-Ph) |

| ~ 45 | Methylene carbon adjacent to carbonyl group (-CH₂-CO-) |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, ~3180 | Strong, Broad | N-H stretching (amide) |

| ~ 3060 | Medium | Aromatic C-H stretching |

| ~ 2950 | Medium | Aliphatic C-H stretching |

| ~ 1715 | Strong | C=O stretching (ketone) |

| ~ 1670 | Strong | C=O stretching (amide I band) |

| ~ 1600 | Medium | N-H bending (amide II band) |

| ~ 1495, 1450 | Medium | Aromatic C=C stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 177 | [M]⁺, Molecular ion |

| 160 | [M - NH₃]⁺ |

| 134 | [M - CH₂CONH₂]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion (base peak) |

| 77 | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 3-oxo-4-phenylbutanamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[1]

-

If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid 3-oxo-4-phenylbutanamide onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and press arm thoroughly after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube which is then inserted into the mass spectrometer.

-

For analysis via gas chromatography-mass spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]

-

-

Data Acquisition:

-

The sample is introduced into the ion source of the mass spectrometer.[3]

-

In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[3]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[3]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[3]

-

This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 3-oxo-4-phenylbutanamide. Researchers can utilize the predicted data and experimental protocols to facilitate the identification and confirmation of this compound in their studies.

References

An In-depth Technical Guide to 3-oxo-4-phenylbutanamide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-4-phenylbutanamide is a β-keto amide, a class of organic compounds characterized by a ketone functional group at the β-position relative to an amide. This structural motif imparts a unique reactivity profile, making it a valuable synthon in organic synthesis. While specific research on 3-oxo-4-phenylbutanamide is limited, its chemical behavior can be largely understood through the well-established chemistry of β-keto amides. This guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential applications of 3-oxo-4-phenylbutanamide, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Due to the scarcity of direct experimental data for 3-oxo-4-phenylbutanamide, its properties are predicted based on its structural analogues and the general characteristics of β-keto amides.

Table 1: Predicted Physicochemical Properties of 3-oxo-4-phenylbutanamide

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₁NO₂ | - |

| Molecular Weight | 177.20 g/mol | - |

| Appearance | White to off-white solid | Based on similar β-keto amides. |

| Melting Point | 80-100 °C | Broad range predicted due to potential tautomerism and crystallinity differences. For comparison, the isomer 3-oxo-N-phenylbutanamide has a melting point of 85-89 °C.[1] |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities of the amide group. Decomposition at elevated temperatures is common for β-keto compounds. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. | The amide and ketone groups allow for hydrogen bonding with protic solvents. |

| pKa | ~10-11 | The α-protons between the two carbonyl groups are acidic due to resonance stabilization of the resulting enolate. |

Table 2: Predicted Spectral Data for 3-oxo-4-phenylbutanamide

| Technique | Predicted Chemical Shifts / Frequencies | Key Features |

| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H), ~3.8 ppm (s, 2H), ~3.5 ppm (s, 2H), ~6.5-7.5 ppm (br s, 2H) | Phenyl protons, methylene protons adjacent to the phenyl group, methylene protons alpha to the amide carbonyl, and amide protons. The α-methylene protons may appear as a singlet or AB quartet depending on the solvent and temperature. |

| ¹³C NMR | δ ~200-205 ppm, ~170-175 ppm, ~135 ppm, ~128-130 ppm, ~50 ppm, ~45 ppm | Ketone carbonyl, amide carbonyl, ipso-carbon of the phenyl ring, other aromatic carbons, methylene carbon adjacent to the phenyl group, and the α-methylene carbon. |

| IR Spectroscopy | ~3350-3180 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O ketone stretch), ~1660 cm⁻¹ (C=O amide I band), ~1600 cm⁻¹ (C=C aromatic stretch) | Characteristic peaks for the primary amide and the two carbonyl groups. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 177 | Fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and loss of the amide group. |

Reactivity and Synthetic Utility

The reactivity of 3-oxo-4-phenylbutanamide is dominated by the presence of the acidic α-protons and the two electrophilic carbonyl carbons. This dual reactivity makes it a versatile intermediate in organic synthesis.[2]

Tautomerism

Like other β-dicarbonyl compounds, 3-oxo-4-phenylbutanamide exists as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by the solvent and temperature.

Keto-enol tautomerism in 3-oxo-4-phenylbutanamide.

Reactions at the α-Position

The methylene group flanked by the two carbonyls is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Alkylation: The enolate can be alkylated with alkyl halides.

-

Aldol Condensation: Reaction with aldehydes or ketones leads to aldol adducts.

-

Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.

Reactions at the Carbonyl Groups

Both the ketone and amide carbonyls are electrophilic and can be attacked by nucleophiles. The ketone is generally more reactive than the amide.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Cyclization Reactions: The dicarbonyl moiety is a key precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, and reaction with hydroxylamine can give isoxazoles. The Friedländer annulation, a reaction with 2-aminoaryl aldehydes or ketones, can be used to synthesize quinolines.[2]

Reactivity map of 3-oxo-4-phenylbutanamide.

Experimental Protocols

Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Precursor)

A common method for the synthesis of β-keto esters is the Claisen condensation. However, for this specific structure, a more direct route involves the acylation of a malonic ester derivative.

Protocol:

-

Preparation of the Magnesium Enolate of Monoethyl Malonate: To a suspension of monoethyl potassium malonate in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine followed by magnesium chloride. Stir the mixture at room temperature for 3-4 hours to form the magnesium enolate.

-

Acylation: Cool the reaction mixture to 0 °C and add a solution of 2-phenylacetyl chloride in THF dropwise.

-

Workup: After the reaction is complete, quench with an acidic aqueous solution (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 3-oxo-4-phenylbutanamide from Ethyl 3-oxo-4-phenylbutanoate

The conversion of the β-keto ester to the primary β-keto amide can be achieved by direct ammonolysis.

Protocol:

-

Ammonolysis: Dissolve ethyl 3-oxo-4-phenylbutanoate in an excess of a concentrated solution of ammonia in methanol.

-

Reaction: Stir the solution in a sealed vessel at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Remove the solvent and excess ammonia under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Proposed synthetic workflow for 3-oxo-4-phenylbutanamide.

Relevance in Drug Development

β-Keto amides are prevalent structural motifs in a wide range of biologically active compounds and natural products.[3] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions, makes them attractive pharmacophores.

While there is no specific reported biological activity for 3-oxo-4-phenylbutanamide, the general class of β-keto amides has been explored for various therapeutic applications, including:

-

Enzyme Inhibition: The β-dicarbonyl moiety can mimic the transition state of certain enzymatic reactions, leading to inhibitory activity.

-

Antimicrobial Agents: Some β-keto amides have shown antibacterial and antifungal properties.

-

Scaffolds for Combinatorial Chemistry: The versatile reactivity of β-keto amides makes them ideal starting points for the generation of diverse compound libraries for high-throughput screening.

The synthesis of 3-oxo-4-phenylbutanamide and its derivatives could lead to the discovery of novel compounds with interesting pharmacological profiles. The phenyl group offers a site for further functionalization to modulate properties such as potency, selectivity, and pharmacokinetics.

Conclusion

3-oxo-4-phenylbutanamide, while not extensively studied, represents a molecule with significant potential in organic synthesis and medicinal chemistry. Its reactivity, characteristic of β-keto amides, allows for a wide range of chemical transformations, making it a valuable building block for the construction of more complex molecules, including various heterocyclic systems. The synthetic protocols outlined in this guide provide a practical approach to accessing this compound for further investigation. For researchers and professionals in drug development, the exploration of 3-oxo-4-phenylbutanamide and its derivatives may unveil novel therapeutic agents. Further research is warranted to fully characterize its physical and chemical properties and to explore its potential biological activities.

References

In-depth Technical Guide: 3-oxo-4-phenylbutanamide (4-oxo-4-phenylbutanamide)

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

The compound of interest, systematically named 4-oxo-4-phenylbutanamide, is a keto amide derivative of butyric acid. For clarity and accurate identification, this guide will use the IUPAC name 4-oxo-4-phenylbutanamide, which corresponds to the structure where the phenyl and oxo groups are at the terminal carbon opposite the amide.

A crucial identifier for this compound is its CAS Registry Number. While initial searches for "3-oxo-4-phenylbutanamide" can be ambiguous and lead to isomeric structures, the definitive CAS number for the intended molecule is 23132-29-8 [1].

Table 1: Chemical Identifiers for 4-oxo-4-phenylbutanamide

| Identifier | Value | Source |

| CAS Number | 23132-29-8 | [1] |

| PubChem CID | 520022 | [2] |

| IUPAC Name | 4-oxo-4-phenylbutanamide | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)N | [2] |

| InChI | InChI=1S/C10H11NO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | [2] |

| InChIKey | PNPJKWAGJXUHIQ-UHFFFAOYSA-N | [2] |

Table 2: Computed Physicochemical Properties of 4-oxo-4-phenylbutanamide

| Property | Value | Unit | Source |

| Molecular Weight | 177.20 | g/mol | [2] |

| XLogP3 | 0.6 | [2] | |

| Hydrogen Bond Donor Count | 1 | [2] | |

| Hydrogen Bond Acceptor Count | 2 | [2] | |

| Rotatable Bond Count | 3 | [2] | |

| Exact Mass | 177.078978594 | Da | [2] |

| Monoisotopic Mass | 177.078978594 | Da | [2] |

| Topological Polar Surface Area | 60.2 | Ų | [2] |

| Heavy Atom Count | 13 | [2] |

Experimental Protocols

Synthesis of 4-oxo-4-phenylbutanamide

Synthesis of the Precursor: 4-oxo-4-phenylbutanoic acid

A well-established method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride[3][4].

Experimental Workflow for Precursor Synthesis

General Procedure for Amidation (Hypothetical)

The conversion of 4-oxo-4-phenylbutanoic acid to 4-oxo-4-phenylbutanamide would typically proceed through an initial activation of the carboxylic acid, followed by reaction with an ammonia source.

-

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with ammonia (or a protected form) to form the primary amide.

Logical Relationship for Amidation

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the signaling pathways directly associated with 4-oxo-4-phenylbutanamide.

However, research on structurally related compounds provides some insights into potential areas of investigation:

-

Derivatives of 4-oxo-butanoic acid have been explored as S1P₁ receptor agonists, which are relevant in the treatment of autoimmune diseases[5].

-

Other complex molecules incorporating a 4-oxo-amide moiety have shown anticancer activity. For instance, 4-oxo-N-(4-hydroxyphenyl)retinamide, a metabolite of fenretinide, induces apoptosis in cancer cells through reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and JNK activation. It also acts as an antimicrotubule agent, leading to mitotic arrest[6][7].

Hypothetical Signaling Pathway Based on Related Compounds

The following diagram illustrates a potential mechanism of action if 4-oxo-4-phenylbutanamide were to exhibit anticancer properties similar to other 4-oxo amides.

It is important to emphasize that this pathway is speculative and requires experimental validation for 4-oxo-4-phenylbutanamide. The exploration of this compound's biological effects could be a promising area for future research, particularly in the fields of oncology and immunology.

References

- 1. rsc.org [rsc.org]

- 2. 4-Oxo-4-phenylbutanamide | C10H11NO2 | CID 520022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]

- 7. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 3-oxo-4-phenylbutanamide synthesis

Synthesis of 3-oxo-4-phenylbutanamide: A Technical Guide

Introduction

3-oxo-4-phenylbutanamide is a ketoamide of interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive β-keto-amide functionality, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. This technical guide provides an in-depth overview of the primary synthetic routes to 3-oxo-4-phenylbutanamide, detailing the necessary starting materials and experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies

The synthesis of 3-oxo-4-phenylbutanamide can be approached through several key pathways. The most common and practical strategies involve the formation of the corresponding ester, ethyl 3-oxo-4-phenylbutanoate, followed by amidation. Direct methods from other starting materials are also considered.

Route 1: From Phenylacetyl Chloride and Meldrum's Acid

This two-step approach is an efficient method for producing the target compound. It begins with the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with phenylacetyl chloride, followed by alcoholysis to yield the β-keto ester, which is then converted to the amide.

Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate

In this step, phenylacetyl chloride is reacted with Meldrum's acid in the presence of a base, typically pyridine, to form an intermediate which is then refluxed with ethanol to produce ethyl 3-oxo-4-phenylbutanoate.[1]

Step 2: Amidation of Ethyl 3-oxo-4-phenylbutanoate

The resulting β-keto ester can be converted to 3-oxo-4-phenylbutanamide by reaction with ammonia. This is a standard transformation, although a specific protocol for this particular substrate is not detailed in the provided search results. A general procedure would involve treating the ester with a concentrated aqueous or alcoholic solution of ammonia.

Experimental Protocol (Route 1):

Synthesis of Ethyl 3-oxo-4-phenylbutanoate: [1]

-

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (32.5 mL, 0.4 mol) in dichloromethane (100 mL), phenylacetyl chloride (25.50 g, 0.165 mol) is added dropwise at 0 °C.

-

The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for another hour.

-

The reaction is quenched by the addition of 100 mL of 2N aqueous HCl.

-

The organic phase is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are evaporated to yield a light yellow solid.

-

The solid is washed with a small amount of ethanol to give a white crystal, which is then refluxed with anhydrous ethanol (250 mL) for 2.5 hours.

-

After concentration under reduced pressure, a light yellow oil of ethyl 3-oxo-4-phenylbutanoate is obtained. This can be purified by column chromatography.

Amidation of Ethyl 3-oxo-4-phenylbutanoate (General Procedure):

-

Ethyl 3-oxo-4-phenylbutanoate is dissolved in a suitable solvent such as methanol or ethanol.

-

The solution is saturated with ammonia gas at 0 °C or treated with a concentrated aqueous solution of ammonium hydroxide.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting crude 3-oxo-4-phenylbutanamide can be purified by recrystallization or column chromatography.

Route 2: From Monoethyl Malonate and Phenacyl Chloride

This route also proceeds through the ethyl ester intermediate. It involves the reaction of the potassium salt of monoethyl malonate with phenacyl chloride.

Experimental Protocol (Route 2): [1]

Synthesis of Ethyl 3-oxo-4-phenylbutanoate:

-

Monoethyl monopotassium malonate (12.9 g, 2.3 equivalents) is mixed with tetrahydrofuran (200 ml), and the mixture is cooled to 5°C.

-

Triethylamine (8.2 g, 2.5 equivalents) and magnesium chloride (8.62 g, 2.8 equivalents) are added, and the mixture is stirred at 5 to 20°C for 3 hours.

-

The reaction mixture is cooled to 5°C, and phenacyl chloride (5 g, 32 mmol, 1 equivalent) is gradually added.

-

The mixture is stirred at 5 to 20°C for 63 hours.

-

The mixture is cooled to 5°C, and 1 N hydrochloric acid (30 ml) is added.

-

Tetrahydrofuran is evaporated under reduced pressure, and the residue is extracted with ethyl acetate (50 ml).

-

The organic layer is washed sequentially with 1 N hydrochloric acid (30 ml), water (10 ml), saturated aqueous sodium bicarbonate solution (30 ml), and water (10 ml).

-

The solvent is evaporated under reduced pressure to obtain ethyl 3-oxo-4-phenylbutanoate as a pale yellow oil.

The subsequent amidation step would follow the general procedure described in Route 1.

Route 3: From Phenylacetonitrile

While a direct conversion of phenylacetonitrile to 3-oxo-4-phenylbutanamide is not commonly reported, a multi-step synthesis proceeding through phenylacetic acid is feasible.

Step 1: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid

Phenylacetonitrile can be hydrolyzed to phenylacetic acid under acidic or basic conditions.[2][3] For example, heating with hydrochloric acid can achieve this transformation.[2]

Step 2: Conversion of Phenylacetic Acid to Phenylacetyl Chloride

Phenylacetic acid can be converted to the more reactive phenylacetyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 3: Synthesis of 3-oxo-4-phenylbutanamide

The resulting phenylacetyl chloride can then be used as described in Route 1.

Experimental Protocol (Route 3):

Hydrolysis of Phenylacetonitrile: [2]

-

Benzyl cyanide (phenylacetonitrile) is heated to 50-100 °C.

-

Hydrochloric acid is added dropwise (molar ratio of HCl to benzyl cyanide is 1.2-5:1).

-

The reaction is maintained at this temperature for 1-5 hours until the benzyl cyanide is consumed.

-

Standard workup procedures are then used to isolate the phenylacetic acid.

Conversion to Phenylacetyl Chloride (General Procedure):

-

Phenylacetic acid is mixed with an excess of thionyl chloride.

-

The mixture is gently refluxed until the evolution of gas ceases.

-

Excess thionyl chloride is removed by distillation, often with the aid of a co-solvent like toluene, to yield crude phenylacetyl chloride, which can be used directly or purified by vacuum distillation.

The subsequent steps would follow the procedure outlined in Route 1.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the key intermediate, ethyl 3-oxo-4-phenylbutanoate.

| Starting Materials | Product | Yield (%) | Reference |

| Meldrum's Acid and Phenylacetyl Chloride | Ethyl 3-oxo-4-phenylbutanoate | 98.8 | [1] |

| Monoethyl Monopotassium Malonate and Phenacyl Chloride | Ethyl 3-oxo-4-phenylbutanoate | 86 | [1] |

Logical Workflow for Synthesis Planning

The selection of a synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following diagram illustrates a logical workflow for planning the synthesis of 3-oxo-4-phenylbutanamide.

The synthesis of 3-oxo-4-phenylbutanamide is most effectively achieved through a two-step process involving the preparation of ethyl 3-oxo-4-phenylbutanoate followed by amidation. The route starting from Meldrum's acid and phenylacetyl chloride offers a very high yield for the ester intermediate. The choice of the most suitable synthetic pathway will ultimately be determined by the specific constraints and resources of the research environment. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

The Biological Versatility of 3-Oxo-4-phenylbutanamide Analogs: A Technical Guide

Introduction

The 3-oxo-4-phenylbutanamide scaffold is a key structural motif in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. While the parent compound itself is not extensively studied for its bioactivity, its analogs have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of various 3-oxo-4-phenylbutanamide analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways to support researchers and drug development professionals.

Anticonvulsant Activity of 3-Oxo-4-phenylbutanamide Analogs

A significant area of investigation for derivatives of 3-oxo-4-phenylbutanamide has been in the discovery of novel anticonvulsant agents. Certain analogs, particularly (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides and quinazolin-4-(3H)-one derivatives, have shown promising activity in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of selected analogs has been quantified in rodent models, primarily through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The effective dose 50 (ED50), which represents the dose required to protect 50% of the animals from seizures, is a key metric.

| Compound Class | Analog | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione Acetamides | Compound 14 (3-CF3 derivative) | 49.6 | 67.4 | [1] |

| Quinazolin-4(3H)-ones | Methoxylated derivatives (e.g., 4j, 4k, 4l) | Showed significant activity at 100 and 300 mg/kg | Compound 4k was the most active | [2] |

| Quinazolin-4(3H)-ones | Compound 8b (p-CN-C6H4- derivative) | - | Showed most potent activity in the series | [3] |

Note: A '-' indicates that specific quantitative data was not provided in the cited source, although activity was reported.

Experimental Protocols for Anticonvulsant Screening

1. Maximal Electroshock (MES) Test: This test is a well-established model for generalized tonic-clonic seizures.

-

Animal Model: Mice are typically used.

-

Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes. This stimulus induces a tonic hindlimb extension in unprotected animals.

-

Drug Administration: The test compounds are administered intraperitoneally at various doses prior to the electrical stimulus.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The ED50 is calculated from the dose-response data.[1][2]

2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify agents effective against myoclonic and absence seizures.

-

Animal Model: Mice are commonly used.

-

Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously. This typically induces clonic seizures lasting for at least 5 seconds.

-

Drug Administration: The test compounds are administered at various doses before the PTZ injection.

-

Endpoint: The absence of clonic seizures within a specified observation period (e.g., 30 minutes) indicates protection. The ED50 is determined from the dose-response data.[1][2]

Visualization of Anticonvulsant Screening Workflow

Caption: Workflow for the synthesis and in vivo screening of anticonvulsant compounds.

Proposed Mechanism of Action: GABAergic Modulation

Many anticonvulsant drugs exert their effects by modulating GABAergic neurotransmission. It is hypothesized that some of the active quinazolin-4(3H)-one derivatives may act as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site.[3]

Caption: Conceptual diagram of GABAergic modulation by active analogs.

Anticancer Activity of 3-Oxo-4-phenylbutanamide Analogs

Derivatives synthesized from 3-oxo-N-phenylbutanamide, such as quinoline-4-carboxamides, have been evaluated for their potential as anticancer agents.[4] These compounds have shown cytotoxicity against various cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Analog | Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxamides | Compound 6j | MDA-MB-231 (Breast) | 8.24 | [4] |

| Quinoline-4-carboxamides | Compound 6a-6i | MDA-MB-231 (Breast) | 46.71 - 15.32 | [4] |

| Spiro-Thiadiazoles | Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [5] |

| Spiro-Thiadiazoles | Compound 1 | HT29 (Colon) | 24.3 ± 1.29 | [5] |

| Spiro-Thiadiazoles | Compound 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [5] |

| Thiazolidinones | Compound 2h | NCI60 Panel (Mean) | 1.57 (GI50) | [6] |

Experimental Protocol for Anticancer Screening

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Culture: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[4]

Visualization of Anticancer Screening Workflow

Caption: Workflow for the in vitro screening of anticancer compounds.

Antimicrobial Activity of 3-Oxo-4-phenylbutanamide Analogs

The versatility of the 3-oxo-4-phenylbutanamide scaffold also extends to the development of antimicrobial agents. Certain quinoline-4-carboxamide derivatives have been tested against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is often assessed by the agar well diffusion method, where the diameter of the zone of inhibition is measured in millimeters (mm).

| Compound Class | Analog | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | Reference |

| Quinoline-4-carboxamides | 6c (3-F) | 14 | 15 | 13 | 14 | [4] |

| Quinoline-4-carboxamides | 6f (3-OCH3) | 15 | 16 | 14 | 13 | [4] |

| Quinoline-4-carboxamides | 6h (4-Cl) | 13 | 14 | 12 | 11 | [4] |

| Standard | Streptomycin | 22 | 24 | 20 | 18 | [4] |

Experimental Protocol for Antimicrobial Screening

Agar Well Diffusion Method: This method is widely used to test the susceptibility of bacteria to antimicrobial agents.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

-

Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test bacterium.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., Streptomycin) and a solvent control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[4]

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Conclusion

Analogs derived from the 3-oxo-4-phenylbutanamide scaffold represent a promising and versatile class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as anticonvulsant, anticancer, and antimicrobial agents. The provided quantitative data, experimental protocols, and workflow visualizations offer a valuable resource for scientists engaged in the discovery and development of new therapeutics based on this privileged chemical structure. Further optimization of these analogs could lead to the identification of potent and selective drug candidates for various clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides a comprehensive literature review of 3-oxo-4-phenylbutanamide and its structurally related derivatives, targeting researchers, scientists, and drug development professionals. The document delves into the synthesis, biological activities, and mechanistic insights of this chemical class, highlighting its potential in the development of novel therapeutic agents. All quantitative data has been systematically organized into tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts.

Introduction

3-Oxo-4-phenylbutanamide and its analogs represent a class of β-keto amides that serve as versatile precursors in organic synthesis. Their inherent reactivity makes them ideal starting materials for the construction of a wide array of heterocyclic compounds, which have demonstrated significant potential in medicinal chemistry. This review focuses on the synthesis of these core structures and their subsequent elaboration into molecules with pronounced anticancer and antimicrobial activities.

Synthesis of 3-Oxo-4-phenylbutanamide and Its Derivatives

The synthesis of 3-oxo-N-phenylbutanamide is often achieved through the condensation of aniline with ethyl acetoacetate at elevated temperatures.[1] This foundational reaction can be adapted to produce a variety of substituted derivatives by employing different substituted anilines and β-keto esters. One common synthetic pathway involves the reaction of isobutyryl methyl acetate with aniline to yield 4-methyl-3-oxo-N-phenyl valeramide.[2] These β-keto amides are crucial intermediates in the synthesis of more complex molecules, such as quinoline-4-carboxamide derivatives, which are formed through cyclization reactions in the presence of an acid catalyst like polyphosphoric acid.[1]

A variety of synthetic methods for related structures have been described. For instance, a three-component oxyhomologation reaction can be used to produce N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides from N,N-dibenzyl-L-phenylalaninal.[3] Furthermore, 3-oxobutanamides are utilized in the synthesis of diverse heterocyclic systems like pyridines, thiophenes, diazepines, and thiazoles through reactions with various electrophilic and nucleophilic reagents.[4]

Biological Activities of 3-Oxo-4-phenylbutanamide Derivatives

While 3-oxo-4-phenylbutanamide itself is primarily a synthetic intermediate, its derivatives, particularly the heterocyclic compounds synthesized from it, exhibit a broad spectrum of biological activities. The two main areas of therapeutic potential that have been extensively explored are anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of 3-oxo-4-phenylbutanamide have been incorporated into various heterocyclic systems that demonstrate significant cytotoxic effects against a range of cancer cell lines. Quinoline-based compounds, synthesized from 3-oxo-N-phenylbutanamide, have shown promising anticancer activity.[1] Similarly, 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been a major focus of anticancer drug development.

Below is a summary of the in vitro anticancer activity of selected derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxamide | 6j (4-NO2 substituent) | MDA-MB-231 (Breast) | Not specified, but noted as most promising | [1] |

| 1,3,4-Thiadiazole | Ciprofloxacin-derived analog (1h) | SKOV-3 (Ovarian) | 3.58 | [5] |

| 1,3,4-Thiadiazole | Ciprofloxacin-derived analog (1l) | A549 (Lung) | 2.79 | [5] |

| Spiro-1,3,4-thiadiazole | Compound 1 | RXF393 (Renal) | 7.01 | [6] |

| Spiro-1,3,4-thiadiazole | Compound 1 | HT29 (Colon) | 24.3 | [6] |

| Spiro-1,3,4-thiadiazole | Compound 1 | LOX IMVI (Melanoma) | 9.55 | [6] |

| 1,3,4-Thiadiazole | SCT-4 | MCF-7 (Breast) | >100 (reduced viability to 74% at 100 µM) | [7] |

| 1,3,4-Thiadiazole | SCT-5 | MDA-MB-231 (Breast) | >100 (reduced viability to 75% at 100 µM) | [7] |

Antimicrobial Activity

The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds derived from 3-oxobutanamides.[4] 1,3,4-Oxadiazole and 1,3,4-thiadiazole derivatives, in particular, have shown potent activity against a range of bacterial and fungal pathogens.

The following table summarizes the minimum inhibitory concentrations (MICs) of selected derivatives against various microorganisms.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole | LMM6 | Staphylococcus aureus | 1.95 - 7.81 | [8] |

| 1,3,4-Thiadiazole | Compound 23p (4-bromophenyl substituent) | Staphylococcus epidermidis | 31.25 | [9] |

| 1,3,4-Thiadiazole | Compound 23p (4-bromophenyl substituent) | Micrococcus luteus | 15.63 | [9] |

| 1,3,4-Thiadiazole | Compound 30 | Xanthomonas oryzae pv. oryzicola | 2.1 (EC50) | [10] |

| 1,3,4-Thiadiazole | Compound 30 | Xanthomonas oryzae pv. oryzae | 1.8 (EC50) | [10] |

Mechanisms of Action

The diverse biological activities of 3-oxo-4-phenylbutanamide derivatives are a result of their interaction with various cellular targets and pathways.

Anticancer Mechanisms

The anticancer effects of quinoline derivatives are often multifactorial, involving the inhibition of key enzymes and cellular processes. These include the inhibition of topoisomerase, which is crucial for DNA replication, and the inhibition of protein kinases such as tyrosine kinases, which are often dysregulated in cancer.[11] Some quinoline derivatives also interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

Caption: Anticancer mechanisms of quinoline derivatives.

1,3,4-Thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis.[6]

Antimicrobial Mechanisms

The antimicrobial action of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives often involves the disruption of bacterial cell integrity and essential cellular processes. One proposed mechanism is the generation of reactive oxygen species (ROS), which can damage cellular components.[8][12] These compounds can also interfere with the bacterial cell membrane, leading to increased permeability and cell death.[8][12] Furthermore, some derivatives are believed to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, and the synthesis of lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria.[13][14]

Caption: Antimicrobial mechanisms of oxadiazole/thiadiazole derivatives.

Experimental Protocols

Detailed methodologies for the key biological assays cited in this review are provided below to ensure reproducibility and facilitate further research.

Synthesis of 3-Oxo-N-phenylbutanamide

A general procedure for the synthesis of 3-oxo-N-phenylbutanamide involves the following steps[1]:

-

Combine equimolar amounts of aniline and ethyl acetoacetate in a round-bottom flask.

-

Heat the reaction mixture at 160°C for an extended period (e.g., 36 hours) with continuous stirring.

-

After the reaction is complete, add hot water to the flask and heat to boiling.

-

Filter the hot mixture.

-

Allow the filtrate to cool, which will result in the precipitation of white crystals of 3-oxo-N-phenylbutanamide.

-

Collect the crystals by filtration and dry them.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol:

-

Seed cancer cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A general protocol is as follows:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well. Include a growth control well (medium with bacteria but no compound).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

3-Oxo-4-phenylbutanamide and its related structures are a valuable class of compounds in medicinal chemistry, serving as key building blocks for the synthesis of biologically active heterocyclic molecules. The derivatives, particularly those containing quinoline, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties, have demonstrated significant potential as both anticancer and antimicrobial agents. The mechanisms of action for these compounds are varied and target essential cellular processes in both cancer cells and pathogenic microorganisms. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of therapeutic agents. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the specific molecular targets to aid in the rational design of next-generation drugs.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

- 3. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 12. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxo-4-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 3-oxo-4-phenylbutanamide, a β-ketoamide of interest in synthetic and medicinal chemistry. The dynamic equilibrium between the keto and enol forms of this molecule is crucial to its reactivity, stability, and potential biological activity. This document details the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, quantitative data derived from spectroscopic analysis, and detailed experimental protocols for characterization.

Introduction to Keto-Enol Tautomerism in β-Ketoamides

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds, including β-ketoamides like 3-oxo-4-phenylbutanamide, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This stabilization often leads to a measurable population of the enol tautomer at equilibrium.

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, temperature, and, most notably, the solvent. Understanding and quantifying these effects are critical for controlling reaction pathways and predicting the behavior of these molecules in different chemical and biological environments.

Structural Features and Equilibrium

3-Oxo-4-phenylbutanamide exists as a mixture of two principal tautomers: the keto form and the Z-enol form. The Z-configuration of the enol is favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.

dot

Caption: Keto-enol tautomeric equilibrium of 3-oxo-4-phenylbutanamide.

The equilibrium constant, Keq, represents the ratio of the enol form to the keto form at equilibrium and is a key quantitative descriptor of this phenomenon.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the keto and enol tautomers of β-ketoamides can be accurately determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The tautomeric interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 3-Oxo-3-phenylbutanamide. [1]

| Proton | Keto Form (in CDCl₃) | Enol Form (in CDCl₃) | Keto Form (in DMSO-d₆) | Enol Form (in DMSO-d₆) |

| CH₂ | 3.96 (s) | - | 3.90 (s) | - |

| =CH | - | 5.68 (s) | - | 5.80 (s) |

| Ar-H | 7.45-7.95 (m) | 7.35-7.80 (m) | 7.50-7.90 (m) | 7.40-7.85 (m) |

| NH₂ | 5.70 (br s), 6.50 (br s) | 5.60 (br s), 7.60 (br s) | 7.20 (br s), 7.70 (br s) | 7.10 (br s), 7.80 (br s) |

| OH | - | 13.50 (br s) | - | 13.20 (br s) |

s = singlet, m = multiplet, br s = broad singlet

Table 2: Keto-Enol Equilibrium Data for 3-Oxo-3-phenylbutanamide at 25°C. [1]

| Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |

| CDCl₃ | 23.5 | 76.5 | 3.26 | -2.9 |

| DMSO-d₆ | 85.0 | 15.0 | 0.18 | 4.3 |

Influence of Solvent

The solvent plays a pivotal role in determining the position of the keto-enol equilibrium.

-

Non-polar, aprotic solvents like chloroform (CDCl₃) favor the enol form. In such environments, the intramolecular hydrogen bond of the enol tautomer is a significant stabilizing factor, as there is minimal competition from the solvent for hydrogen bonding.

-

Polar, aprotic, hydrogen-bond accepting solvents like dimethyl sulfoxide (DMSO-d₆) tend to favor the keto form.[1] These solvents can form strong intermolecular hydrogen bonds with the N-H protons of the amide group in the keto tautomer, effectively stabilizing it. Concurrently, they disrupt the intramolecular hydrogen bond of the enol, leading to its destabilization and a shift in the equilibrium towards the keto form.[2]

-

Protic solvents (e.g., alcohols, water) can act as both hydrogen bond donors and acceptors. They can stabilize both tautomers through intermolecular hydrogen bonding. The overall effect on the equilibrium depends on the specific solvent and the balance of these interactions. Generally, polar protic solvents tend to favor the more polar keto form.

Experimental Protocols

Synthesis of 3-Oxo-4-phenylbutanamide

A plausible synthetic route to 3-oxo-4-phenylbutanamide involves the condensation of a phenylacetyl derivative with an acetoacetamide synthon. A specific protocol can be adapted from the synthesis of related β-ketoamides:

Reaction: Phenylacetyl chloride reacts with the enolate of acetoacetamide to yield 3-oxo-4-phenylbutanamide.

Materials:

-

Phenylacetyl chloride

-

Acetoacetamide

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of acetoacetamide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a solution of sodium ethoxide in ethanol is added dropwise to generate the enolate.

-

Phenylacetyl chloride is then added dropwise to the cooled enolate solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Caption: Experimental workflow for determining keto-enol equilibrium by ¹H NMR.

Conclusion

The keto-enol tautomerism of 3-oxo-4-phenylbutanamide is a dynamic equilibrium significantly influenced by the surrounding chemical environment, particularly the solvent. The enol form is favored in non-polar, aprotic solvents due to the stabilizing effect of intramolecular hydrogen bonding, while the keto form predominates in polar, hydrogen-bond accepting solvents. Quantitative analysis of this equilibrium can be reliably performed using ¹H NMR spectroscopy by integrating the distinct signals of the tautomers. A thorough understanding of these principles is essential for professionals in drug development and chemical research, as the predominant tautomeric form will dictate the molecule's reactivity, physicochemical properties, and potential interactions with biological targets.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis and Purification of 3-oxo-4-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and purification of 3-oxo-4-phenylbutanamide, a valuable building block in organic synthesis. The protocol outlines a two-step synthetic route commencing with the synthesis of the precursor, ethyl 3-oxo-4-phenylbutanoate, followed by its amidation to yield the target compound. Detailed methodologies for both reaction steps and subsequent purification by recrystallization are provided. This application note also includes expected characterization data and diagrams to illustrate the experimental workflow.

Introduction

3-Oxo-4-phenylbutanamide is a ketoamide that holds potential as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive β-ketoamide moiety, allows for a variety of chemical transformations, making it an attractive substrate for drug discovery and development programs. This protocol details a reliable method for its laboratory-scale preparation.

Synthesis of 3-oxo-4-phenylbutanamide

The synthesis is a two-step process:

-

Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate

-

Step 2: Amidation of Ethyl 3-oxo-4-phenylbutanoate

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate

This procedure is adapted from established methods for the synthesis of β-keto esters.

Materials:

-

Ethyl phenylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add a mixture of ethyl phenylacetate (1.0 eq) and ethyl acetate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold 1 M hydrochloric acid, adjusting the pH to ~4-5.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl 3-oxo-4-phenylbutanoate as an oil.

-

The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Amidation of Ethyl 3-oxo-4-phenylbutanoate to 3-oxo-4-phenylbutanamide

This is a general procedure for the amidation of a β-keto ester.

Materials:

-

Ethyl 3-oxo-4-phenylbutanoate

-

Ammonia (aqueous solution, e.g., 28-30%, or as a saturated solution in an alcohol)

-

Methanol or Ethanol

-

Pressure vessel (if using anhydrous ammonia)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 3-oxo-4-phenylbutanoate (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).

-

Stir the mixture at room temperature or gently heat to 40-50°C for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent and excess ammonia under reduced pressure.

-

The resulting crude product can be purified by recrystallization.

Purification of 3-oxo-4-phenylbutanamide

Recrystallization Protocol:

-

Dissolve the crude 3-oxo-4-phenylbutanamide in a minimum amount of hot solvent. Suitable solvents include ethyl acetate, ethanol, or a mixture of ethyl acetate and hexanes.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration.

-

Allow the filtered solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure 3-oxo-4-phenylbutanamide.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl phenylacetate | C₁₀H₁₂O₂ | 164.20 | Starting Material |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Reagent |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Base |

| Ethyl 3-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | Intermediate |

| Ammonia | NH₃ | 17.03 | Reagent |

| 3-oxo-4-phenylbutanamide | C₁₀H₁₁NO₂ | 177.20 | Final Product |

Table 2: Expected Characterization Data for 3-oxo-4-phenylbutanamide

| Property | Expected Value |

| Physical State | White to off-white solid |

| Melting Point | Not available in literature; expected to be a crystalline solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 6.5-7.5 (br s, 2H, -NH₂), 3.85 (s, 2H, -CH₂-Ph), 3.50 (s, 2H, -CO-CH₂-CO-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205 (C=O, ketone), 168 (C=O, amide), 133 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 50 (-CH₂-), 45 (-CH₂-) |

| IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretch), 1715 (C=O stretch, ketone), 1660 (C=O stretch, amide), 1600 (C=C stretch, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 177 (M⁺), 91 ([C₇H₇]⁺) |

Note: The NMR and IR data are predicted based on the structure and data from analogous compounds as no experimentally derived spectra for 3-oxo-4-phenylbutanamide were found in the searched literature.

Mandatory Visualization

Application Notes and Protocols for the Use of 3-Oxo-4-phenylbutanamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-oxo-4-phenylbutanamide as a versatile precursor for the synthesis of various heterocyclic scaffolds. The protocols detailed herein are based on established synthetic methodologies and offer starting points for the exploration of novel derivatives for applications in medicinal chemistry and drug discovery.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot three-component condensation reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. 3-Oxo-4-phenylbutanamide can serve as the β-ketoamide component in this reaction.

A general representation of the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (in this case, 3-oxo-4-phenylbutanamide), and urea or thiourea.[1][2][3] While a specific protocol using 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide has been reported with a high yield, a general procedure can be adapted for 3-oxo-4-phenylbutanamide.[1]

Quantitative Data Summary: Biginelli Reaction Analogues

| Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | 3-Oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide | Thiourea | HCl | Ethanol | Overnight | 94 | [1] |

| Various Aromatic | Ethyl acetoacetate | Urea | PEG400-KH2PO4 | Solvent-free | 1.5-6.5 h | 71-93 | [4] |

| Various Aromatic | Ethyl acetoacetate | Urea/Thiourea | TMSCl | MW | 4-6 min | >85 | [3] |

Experimental Protocol: Biginelli Reaction (General)

Materials:

-

3-Oxo-4-phenylbutanamide

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea or Thiourea

-

Catalyst (e.g., HCl, p-TsOH)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3-oxo-4-phenylbutanamide (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) in ethanol.

-

Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH).

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

Biginelli Reaction Workflow

Caption: Experimental workflow for the Biginelli synthesis of dihydropyrimidinones.

Synthesis of 2-Quinolones via Knorr Cyclization

The Knorr quinoline synthesis is a classic method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from β-ketoanilides in the presence of a strong acid.[5][6][7] As 3-oxo-4-phenylbutanamide is a β-ketoanilide, it is a suitable substrate for this transformation.[8][9]

Quantitative Data Summary: Knorr Cyclization of β-Ketoanilides

| β-Ketoanilide | Acid | Temperature (°C) | Time | Yield (%) | Reference |

| N-ethoxycarbonyl protected ω-amino-β-keto anilides | PPA | 80 | 1.5 h | High | [8] |

| Benzoylacetanilide | PPA (excess) | - | - | - | [7] |

| Anilides of N-protected 3-oxo-4-phenylaminobutyric acid | PPA | 80 | 3 h | - | [9] |

Experimental Protocol: Knorr Quinoline Synthesis

Materials:

-

3-Oxo-4-phenylbutanamide

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

-

Water

-

Dichloromethane (for extraction)

-

Sodium sulfate (anhydrous)

Procedure: [8]

-

In a glass vial, carefully add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the starting material).

-

Add 3-oxo-4-phenylbutanamide to the PPA.

-

Heat the mixture to 80-100°C with vigorous stirring until a homogeneous solution is formed.

-

Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

The product may precipitate upon quenching. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the 2-quinolone.

Knorr Cyclization Mechanism

Caption: Simplified mechanism of the Knorr quinoline synthesis.

Synthesis of 2-Pyridones

Substituted 2-pyridones are important heterocyclic motifs found in many biologically active compounds. 3-Oxo-4-phenylbutanamide can be utilized in a multicomponent reaction with malononitrile to synthesize highly functionalized 2-pyridones.[10]

Quantitative Data Summary: Synthesis of 2-Pyridones from β-Keto Amides

| β-Keto Amide | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| N-Alkyl-2-cyanoacetamides | Aldehydes, Malononitrile | - | MW | - | 65-77 | [10] |

| Acetylacetone | Malononitrile, Ammonium Acetate | - | - | - | High | [11] |

| 1,3-Dicarbonyls | Malononitrile | Triethylamine | Ethanol/Water | - | Good to Excellent | [12] |

Experimental Protocol: Synthesis of 2-Pyridones

Materials:

-

3-Oxo-4-phenylbutanamide

-

Malononitrile

-

Base (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol)

Procedure:

-

To a solution of 3-oxo-4-phenylbutanamide (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 2-pyridone.

2-Pyridone Synthesis Workflow

Caption: Workflow for the synthesis of 2-pyridone derivatives.

Synthesis of Polysubstituted Pyridines via Hantzsch Synthesis (Generalized)

Experimental Protocol: Hantzsch Pyridine Synthesis (Generalized)

Materials:

-

3-Oxo-4-phenylbutanamide (2 equivalents)

-

Aldehyde (1 equivalent)

-